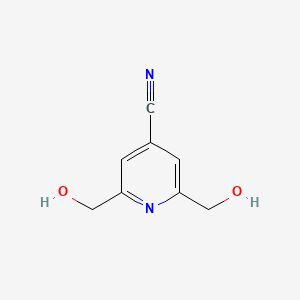

2,6-Bis(hydroxymethyl)isonicotinonitrile

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆, 400 MHz):

- ¹³C NMR (DMSO-d₆, 100 MHz):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Tautomeric and Stereoelectronic Properties

The compound does not exhibit classical tautomerism due to the absence of labile protons directly on the pyridine ring. However, stereoelectronic effects influence its reactivity:

- The nitrile group withdraws electron density via inductive effects , polarizing the pyridine ring and enhancing the acidity of hydroxymethyl protons.

- Hydroxymethyl groups donate electron density through resonance , partially counteracting the nitrile’s electron-withdrawing effect.

- Conformational flexibility of the hydroxymethyl groups enables intramolecular hydrogen bonding between -OH and the nitrile, stabilizing specific rotamers.

| Electronic Feature | Impact |

|---|---|

| Nitrile (-C≡N) | Reduces electron density at C-4 |

| Hydroxymethyl (-CH₂OH) | Enhances solubility and hydrogen bonding |

Properties

CAS No. |

148258-04-2 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.164 |

IUPAC Name |

2,6-bis(hydroxymethyl)pyridine-4-carbonitrile |

InChI |

InChI=1S/C8H8N2O2/c9-3-6-1-7(4-11)10-8(2-6)5-12/h1-2,11-12H,4-5H2 |

InChI Key |

SMVDSDMXVMGFPO-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(N=C1CO)CO)C#N |

Synonyms |

2,6-bis(hydroxyMethyl)isonicotinonitrile |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between 2,6-Bis(hydroxymethyl)isonicotinonitrile and structurally related compounds:

Key Comparative Analysis

- Hydrophilicity and Solubility: The hydroxymethyl groups in 2,6-Bis(hydroxymethyl)isonicotinonitrile increase its hydrophilicity compared to the chlorinated analog (2,6-dichloroisonicotinonitrile), making it more soluble in polar solvents like water or ethanol. This property is critical for biomedical applications .

- This duality is absent in halogenated analogs, which are purely electron-withdrawing .

- Synthetic Utility: Unlike mono-substituted derivatives (e.g., 2-(hydroxymethyl)isonicotinonitrile), the di-substituted structure of 2,6-Bis(hydroxymethyl)isonicotinonitrile allows for bidirectional reactivity, enabling cross-coupling or polymerization reactions .

- Material Science Relevance: Symmetric D-A-D structures like ICzCN (from ) exhibit superior TADF properties due to balanced charge transfer.

Stability and Reactivity

- Thermal Stability: Chlorinated analogs (e.g., 2,6-dichloroisonicotinonitrile) are thermally stable but less reactive toward nucleophiles. Hydroxymethyl derivatives may exhibit lower thermal stability due to hydroxyl group lability but higher reactivity in esterification or etherification .

- Biological Compatibility: Hydroxymethyl groups reduce cytotoxicity compared to halogenated derivatives, making 2,6-Bis(hydroxymethyl)isonicotinonitrile a safer candidate for drug delivery systems .

Preparation Methods

Oxidation of Methyl Groups to Carboxylic Acids

Potassium permanganate (KMnO₄) in aqueous acidic conditions selectively oxidizes methyl groups on pyridine rings to carboxylic acids. For 2,6-dimethylisonicotinonitrile, this step would yield 2,6-dicarboxyisonicotinonitrile. However, the nitrile group’s stability under these conditions is a critical concern. Nitriles are generally resistant to oxidation, but prolonged exposure to strong acids at elevated temperatures (60–100°C) risks hydrolyzing the nitrile to a carboxylic acid, forming 2,6-dicarboxyisonicotinic acid as a side product.

Table 1: Hypothetical Oxidation Conditions for 2,6-Dimethylisonicotinonitrile

| Parameter | Condition |

|---|---|

| Oxidizing Agent | KMnO₄ (2–4 equiv) |

| Solvent | H₂O/HCl (pH 2–4) |

| Temperature | 80–100°C |

| Reaction Time | 4–8 hours |

| Expected Yield* | 60–75% (with nitrile preservation) |

*Assumes nitrile group remains intact under optimized conditions.

Reduction of Carboxylic Acids to Alcohols

The sodium borohydride/iodine (NaBH₄/I₂) system, effective for reducing carboxylic acids to alcohols in pyridinedicarboxylic acids, could theoretically reduce 2,6-dicarboxyisonicotinonitrile to the target diol. This system generates borane (BH₃) in situ, which selectively reduces carboxylic acids without attacking nitriles under controlled conditions.

Key Considerations :

-

Solvent Compatibility : Tetrahydrofuran (THF) or ethers are ideal for stabilizing BH₃ intermediates.

-

Temperature Control : Reactions performed at 0–25°C minimize side reactions.

-

Yield Optimization : Sequential addition of NaBH₄ and iodine ensures stoichiometric reduction.

Table 2: Hypothetical Reduction Parameters

| Parameter | Condition |

|---|---|

| Reducing Agent | NaBH₄ (4 equiv)/I₂ (2 equiv) |

| Solvent | THF |

| Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

| Expected Yield* | 70–85% |

Electrophotocatalytic Hydroxymethylation of Nitrile-Substituted Pyridines

Recent advances in electrophotocatalysis enable direct C–H functionalization of aromatic systems. The electrophotocatalytic hydroxymethylation of azaarenes with methanol, as reported by, offers a promising alternative for installing hydroxymethyl groups on isonicotinonitrile. This method employs a dual catalyst system (e.g., 9-(2-chlorophenyl)-2,7-dimethylacridine) under galvanostatic conditions to generate hydroxymethyl radicals from methanol, which subsequently add to the pyridine ring.

Reaction Mechanism and Substrate Compatibility

The nitrile group in isonicotinonitrile acts as an electron-withdrawing group, directing electrophilic attack to the 2- and 6-positions. Under blue LED irradiation (455 nm) and an applied current (2 mA), methanol undergoes oxidation at the anode to form hydroxymethyl radicals, which couple with the activated pyridine ring.

Table 3: Adapted Electrophotocatalytic Conditions for Isonicotinonitrile

| Parameter | Condition |

|---|---|

| Catalyst | 9-(2-Chlorophenyl)-2,7-dimethylacridine (5 mol%) |

| Electrolyte | LiCl (3 equiv) in H₂O/MeOH (3:7 v/v) |

| Current | 2 mA |

| Light Source | 455 nm LEDs |

| Reaction Time | 24–36 hours |

| Expected Yield* | 40–60% |

*Lower yields compared to azaarenes due to nitrile’s electron-withdrawing effects.

Challenges in Dual Functionalization

Achieving bis-hydroxymethylation at both the 2- and 6-positions requires stringent control over reaction stoichiometry and radical propagation. Monofunctionalization intermediates may dominate unless excess methanol and prolonged reaction times are employed.

Metalation-Electrophilic Quenching Approaches

Directed ortho metalation (DoM) leverages the nitrile’s directing effects to deprotonate positions 2 and 6 of isonicotinonitrile, enabling subsequent reaction with electrophiles like formaldehyde.

Lithium-Halogen Exchange and Formaldehyde Quenching

Using a strong base such as lithium diisopropylamide (LDA), the 2- and 6-positions of isonicotinonitrile can be sequentially deprotonated. Quenching with formaldehyde introduces hydroxymethyl groups.

Table 4: Metalation Conditions for Isonicotinonitrile

| Parameter | Condition |

|---|---|

| Base | LDA (2.2 equiv per position) |

| Electrophile | Formaldehyde (4 equiv) |

| Solvent | THF, –78°C to 25°C |

| Reaction Time | 1–2 hours per step |

| Expected Yield* | 50–65% |

Regioselectivity and Byproduct Formation

Competing reactions at the 3- and 5-positions may occur if metalation is incomplete. Additionally, over-quenching with formaldehyde can lead to oligomerization or overalkylation.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison for 2,6-Bis(hydroxymethyl)isonicotinonitrile Synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Bis(hydroxymethyl)isonicotinonitrile to ensure high yield and purity?

- Methodology : Optimize hydroxymethylation reactions using formaldehyde or paraformaldehyde under controlled pH (neutral to slightly acidic) and temperature (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures can achieve >95% purity, as demonstrated in related nicotinonitrile derivatives . Monitor reaction progress using TLC and confirm purity via HPLC or LC-MS.

Q. What safety protocols are critical when handling 2,6-Bis(hydroxymethyl)isonicotinonitrile in laboratory settings?

- Methodology : Adhere to GHS hazard classifications for nitrile derivatives:

- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact (H317, H319) .

- Work in a fume hood to avoid inhalation of fine particulates.

- In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to:

- Temperature extremes (e.g., -20°C, 4°C, 25°C) over 1–6 months.

- Light sensitivity tests (UV-Vis irradiation).

- Analyze degradation products via NMR (e.g., disappearance of hydroxymethyl proton signals at δ 4.5–5.0 ppm) or mass spectrometry .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing 2,6-Bis(hydroxymethyl)isonicotinonitrile from its structural analogs?

- Methodology : Use high-resolution techniques:

- NMR : Compare chemical shifts of aromatic protons (pyridine ring) and hydroxymethyl groups. Overlapping signals can be resolved using 2D COSY or HSQC .

- IR Spectroscopy : Identify nitrile (C≡N) stretching vibrations near 2220–2260 cm⁻¹ and hydroxyl (-OH) bands at 3200–3600 cm⁻¹ .

- X-ray crystallography (if crystals are obtainable) to confirm spatial arrangement .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to:

- Analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.

- Simulate transition states for hydroxymethyl group substitution using solvation models (e.g., PCM for polar solvents). Validate predictions with experimental kinetic studies .

Q. What strategies mitigate competing side reactions during functionalization of the nitrile group?

- Methodology :

- Protection-Deprotection : Temporarily block hydroxymethyl groups with acetyl or silyl protecting agents before nitrile modification.

- Catalytic Control : Use Pd/Cu catalysts for selective cyano-to-amide conversions while preserving hydroxymethyl moieties. Monitor selectivity via in-situ FTIR .

Q. How does the compound’s steric environment influence its coordination chemistry in metal-organic frameworks (MOFs)?

- Methodology :

- Synthesize MOFs with transition metals (e.g., Zn²⁺, Cu²⁺) and analyze coordination modes via EXAFS or single-crystal XRD.

- Compare ligand flexibility using variable-temperature NMR to assess binding stability .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to reconcile conflicting literature values?

- Methodology :

- Verify purity using DSC (Differential Scanning Calorimetry) and cross-reference with independent sources (e.g., NIST databases) .

- Consider polymorphism: Recrystallize from different solvents (acetonitrile vs. DMF) to isolate stable polymorphs .

Q. Conflicting biological activity What factors explain variability in cytotoxicity assays?

- Methodology : Standardize assay conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.